![molecular formula C22H20N4O2 B2489681 5-(benzhydrylamino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 946253-02-7](/img/structure/B2489681.png)
5-(benzhydrylamino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
The compound “5-(benzhydrylamino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” belongs to the class of pyridopyrimidines . Pyridopyrimidines are derivatives of pyrido[2,3-d]pyrimidine and are known for their broad spectrum of biological activity . They exhibit properties such as antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistamine .
Synthesis Analysis
Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones from 5-acetyl-N-acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines . The process involves heating the latter with MeONa at reflux in BuOH, leading to the selective formation of pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones .Scientific Research Applications
- Pyrido[2,3-d]pyrimidin-5-one derivatives exhibit antiproliferative properties. These compounds have been investigated for their potential in inhibiting cell growth and proliferation .
- Notably, some derivatives have shown promise as antiproliferative agents, including the compound API-1 .
- Certain pyrido[2,3-d]pyrimidin-7-one derivatives, such as TKI-28 , inhibit protein tyrosine kinases .
- Certain pyrido[2,3-d]pyrimidin-5-one derivatives possess anti-inflammatory and analgesic properties .
Antiproliferative Activity
Phosphatidylinositol 3-Kinase (PI3K) Inhibition
Protein Tyrosine Kinase Inhibition
Cyclin-Dependent Kinase (CDK) Inhibition
Antimicrobial Properties
Anti-Inflammatory and Analgesic Effects
Hypotensive Activity
Antihistamine Properties
Mechanism of Action
Target of Action
The primary targets of 5-(benzhydrylamino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione are a variety of kinases, including tyrosine kinase, extracellular regulated protein kinases (ABL kinase), phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors . These targets play crucial roles in cellular signaling pathways, regulating cell growth, proliferation, and survival.
Mode of Action
The compound interacts with its targets by binding to their active sites, thereby inhibiting their activity. This interaction results in the disruption of the signaling pathways regulated by these kinases, leading to the inhibition of cell growth and proliferation .
Biochemical Pathways
The affected pathways include those regulated by the aforementioned kinases. For instance, the inhibition of tyrosine kinase disrupts the signaling pathway that promotes cell growth and proliferation. Similarly, the inhibition of phosphatidylinositol-3 kinase disrupts the PI3K/AKT/mTOR pathway, which is involved in cell survival and apoptosis .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of cell growth and proliferation, potentially leading to cell death. This is due to the disruption of the signaling pathways regulated by the kinases that the compound targets .
properties
IUPAC Name |
5-(benzhydrylamino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c1-25-20-18(21(27)26(2)22(25)28)17(13-14-23-20)24-19(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-14,19H,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNUPIMUFAAEBRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=O)N(C1=O)C)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(benzhydrylamino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione |
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